

# 5-Chloro-2,3-dimethoxypyridine molecular weight

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## Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxypyridine

CAS No.: 284040-73-9

Cat. No.: B1592487

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Technical Monograph: **5-Chloro-2,3-dimethoxypyridine**

## Executive Summary

**5-Chloro-2,3-dimethoxypyridine** (Formula: C

H

ClNO

) represents a specialized halogenated heterocyclic scaffold utilized primarily in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Distinguished by its specific substitution pattern—an electron-withdrawing chlorine at the C5 position and electron-donating methoxy groups at C2 and C3—this molecule serves as a versatile "push-pull" system.[1][2] The C5-chlorine atom provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy groups modulate lipophilicity and can serve as masked hydroxyl functionalities.[1]

This guide provides a definitive breakdown of its molecular weight properties, a self-validating synthesis protocol, and a strategic analysis of its reactivity in drug design.[1][2][3]

## Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is critical for stoichiometry in synthesis and mass spectrometry (MS) validation.<sup>[1][2][3]</sup> The following data is derived from standard atomic weights (IUPAC).

Table 1: Molecular Identity & Physical Constants

Property	Value	Technical Context
IUPAC Name	5-Chloro-2,3-dimethoxypyridine	Official nomenclature
Molecular Formula	C H Cl N O	Stoichiometric basis
Average Molecular Weight	173.597 g/mol	Used for molarity calculations in the lab. <sup>[1]</sup>
Monoisotopic Mass	173.024356 Da	Critical: Use this exact value for High-Res MS (HRMS) matching (Cl isotope). <sup>[1][2][3]</sup>
Isotopic Pattern	M (100%), M+2 (32%)	Distinctive 3:1 ratio due to Chlorine (Cl/Cl). <sup>[1][2][3]</sup>
Predicted LogP	~1.8 - 2.1	Moderate lipophilicity; suitable for CNS-penetrant library design. <sup>[1][2][3]</sup>
H-Bond Acceptors	3 (N, O, O)	Interaction points for protein binding pockets. <sup>[1][2][3]</sup>

“

*Analyst Note: When analyzing LC-MS data, do not confuse the Average MW (173.6) with the Monoisotopic Mass (173.02).<sup>[1][2][3]</sup> The M+H peak in positive mode ESI will appear at 174.03 Da.<sup>[1][2][3]</sup>*

## Synthetic Methodology: A Self-Validating Protocol

While direct chlorination of 2,3-dimethoxypyridine is possible, it often yields regiochemical mixtures (C5 vs. C6 isomers).<sup>[1][2][3]</sup> The most robust, "self-validating" route involves the O-methylation of 5-chloro-2,3-dihydroxypyridine.<sup>[1]</sup> This approach guarantees the position of the chlorine atom before the final step, eliminating regioselectivity concerns during the final alkylation.<sup>[1][2][3]</sup>

### Protocol: O-Methylation via Nucleophilic Substitution

- Precursor: 5-Chloro-2,3-dihydroxypyridine (derived from 2-amino-5-chloropyridine via diazotization/hydrolysis <sup>[1]</sup>).<sup>[1][2][3][4]</sup>
- Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).<sup>[1][2][3]</sup>
- Base: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>).<sup>[1][2][3]</sup>
- Solvent: DMF (N,N-Dimethylformamide) – Anhydrous.<sup>[1][2][3]</sup>

#### Step-by-Step Workflow:

- Charge: In a dry round-bottom flask under N<sub>2</sub> atmosphere, suspend 5-chloro-2,3-dihydroxypyridine (1.0 eq) and anhydrous K<sub>2</sub>CO<sub>3</sub>

(2.5 eq) in DMF (0.5 M concentration).

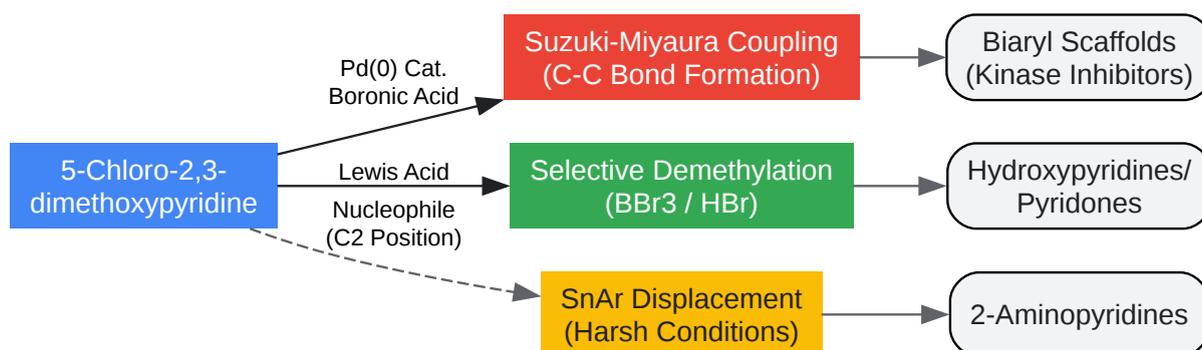
- Activation: Stir at ambient temperature for 30 minutes. Causality: This allows the base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide-like anions.<sup>[1][2][3]</sup>
- Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Iodide (2.2 eq) dropwise.<sup>[1][2][3]</sup>
- Reaction: Allow to warm to room temperature and stir for 12 hours.
  - Validation Point: Monitor via TLC (Hexane/EtOAc 4:1).<sup>[1][2][3]</sup> The starting material (polar, stays at baseline) should disappear, replaced by a less polar spot (R<sub>f</sub> ~0.6).<sup>[1][2][3]</sup>
- Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.<sup>[1][2][3]</sup> Dry over Na

SO

- Purification: Flash column chromatography (Silica gel).

## Structural Reactivity & Logic

The utility of **5-Chloro-2,3-dimethoxypyridine** lies in its orthogonal reactivity.<sup>[1][2]</sup> The diagram below illustrates how this scaffold serves as a divergence point in Medicinal Chemistry.



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Figure 1: Divergent synthesis pathways.<sup>[1][2][3]</sup> The C5-Cl bond is the primary vector for increasing molecular complexity via cross-coupling, while the methoxy groups can be modified to alter solubility or hydrogen bonding capability.

## Mechanistic Insight:

- C5-Chlorine (The Handle): Pyridines are electron-deficient.<sup>[1][2][3]</sup> However, the 2,3-dimethoxy groups push electron density into the ring.<sup>[1][2][3]</sup> This makes the C5-Cl bond less reactive toward oxidative addition than a standard chloropyridine, often requiring electron-rich ligands (e.g., SPhos, XPhos) on the Palladium catalyst for successful Suzuki coupling <sup>[2]</sup>.<sup>[1][2]</sup>
- C2-Methoxy (The Liability): The C2 position is susceptible to nucleophilic attack (S<sub>N</sub>Ar) because it is ortho to the ring nitrogen.<sup>[1][2][3][5]</sup> In highly acidic media (e.g., HCl), the 2-OMe can hydrolyze to the 2-pyridone tautomer.<sup>[1][2]</sup>

## Application in Drug Discovery

In the context of drug development, this molecule is frequently used as a bioisostere for phenyl rings to improve metabolic stability and solubility.<sup>[1][2][3]</sup>

- Metabolic Blocking: Placing a Chlorine at C5 blocks the position most susceptible to CYP450-mediated oxidation in comparable phenyl systems.<sup>[1][2][3]</sup>
- GPCR Ligands: Pyridine derivatives are privileged structures in G-protein-coupled receptor (GPCR) agonists, such as GPR119 agonists for type 2 diabetes <sup>[3]</sup>.<sup>[1][2][3][6]</sup> The 2,3-substitution pattern mimics the catechol motif found in many adrenergic ligands but without the rapid metabolic degradation of catechols.<sup>[1][2]</sup>

## References

- Google Patents.Synthesis method of 5-chloro-2,3-dihydroxyl pyridine (CN101830845A).<sup>[1][2][3]</sup> Retrieved from .<sup>[1][2][3]</sup>
- BenchChem.A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from .<sup>[1][2][3]</sup>

- PubMed.Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)...[1][2][3] (BMS-903452).[1][2][3][7] J Med Chem. 2014.[1][2][3] Retrieved from .[1][2][3]
- PubChem.5-Chloro-2,3-difluoropyridine (Analogous Physical Data Source).[1][2][3] Retrieved from .[1][2][3]
- Sigma-Aldrich.5-Chloro-2-methoxypyridine (Reference for C-Cl/C-OMe bond properties).[1][2][3] Retrieved from .[1][2][3]

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## Sources

- [1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2,3-Dichloro-5-\(trifluoromethyl\)pyridine | C6H2Cl2F3N | CID 112234 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents \[patents.google.com\]](#)
- [5. benchchem.com \[benchchem.com\]](#)
- [6. Discovery of 5-chloro-4-\(\(1-\(5-chloropyrimidin-2-yl\)piperidin-4-yl\)oxy\)-1-\(2-fluoro-4-\(methylsulfonyl\)phenyl\)pyridin-2\(1H\)-one \(BMS-903452\), an antidiabetic clinical candidate targeting GPR119 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. A Process For The Preparation Of Chloro Derivative Of Pantoprazole \[quickcompany.in\]](#)
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